2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a fused pyrazolo-pyridine core with an isopropyl substituent at position 2 and a carboxylic acid group at position 3. The 6-oxo-6,7-dihydro moiety indicates partial saturation of the pyridine ring, enhancing structural rigidity and influencing electronic properties. This compound belongs to a class of pyrazolo[3,4-b]pyridine derivatives, which are widely studied for their biological activities, including anticoagulant, anti-inflammatory, and liquid crystalline properties .
Synthetic routes for such compounds often involve cyclocondensation reactions of hydrazines with appropriately substituted pyridine precursors. For example, Zhou et al. (2003) described methods for synthesizing pyrazolo-pyridones, which can be adapted to introduce isopropyl and carboxylic acid groups via alkylation and hydrolysis steps .
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
6-oxo-2-propan-2-yl-7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H11N3O3/c1-5(2)13-4-7-6(10(15)16)3-8(14)11-9(7)12-13/h3-5H,1-2H3,(H,15,16)(H,11,12,14) |
InChI Key |
PZMJJFPTQXQYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=O)NC2=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Ring-Closure Reaction in Dimethylformamide
The foundational method for constructing the pyrazolo[3,4-b]pyridine core involves cyclocondensation of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF). Patent CN105801574A demonstrates that under optimized conditions (60°C, 6–8 hours, 2.5:1 molar ratio of hydroxylamine to aldehyde), this reaction achieves yields up to 85%. The mechanism proceeds through imine formation followed by intramolecular cyclization, with triethylamine acting as both base and catalyst.
Critical parameters include:
- Solvent selection : DMF enhances nucleophilicity of hydroxylamine while stabilizing transition states through polar aprotic interactions.
- Stoichiometric control : Excess hydroxylamine (5:1 molar ratio) marginally improves yield to 71%, but 2.5:1 balances cost and efficiency.
- Temperature modulation : Reactions below 50°C result in incomplete cyclization, while temperatures exceeding 70°C promote decomposition.
The product, 1H-pyrazolo[3,4-b]pyridine, serves as a precursor for subsequent functionalization.
Isopropylation at N1 Position
Introducing the isopropyl group requires alkylation of the pyrazole nitrogen. A two-step protocol from US2010/004235A1 involves:
- Mitsunobu reaction : Treating 1H-pyrazolo[3,4-b]pyridine with isopropyl alcohol and triphenylphosphine/DIAD in THF at 0–5°C.
- Ester hydrolysis : Saponification of the intermediate ethyl ester using NaOH in dioxane/water (1:1), followed by HCl acidification to precipitate the carboxylic acid.
This method yields 96% pure product, confirmed by $$ ^1H $$-NMR (DMSO-$$ d_6 $$): δ 5.84 (s, 2H, CH$$ _2 $$), 8.69 (dd, J=4.4 Hz, pyridine-H).
Multi-Step Synthesis via Acyl Chloride Intermediates
Intermediate Ester Formation
CN108137535B discloses a route starting with diethyl 2-oxobutanedione and 3-methyl-1-isopropyl-1H-pyrazol-5-amine. Cyclization in refluxing acetic acid produces ethyl 2-isopropyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate. Key data:
Alkaline Hydrolysis
The ethyl ester undergoes saponification in THF/ethanol (3:1) with 3N NaOH at 40°C for 40 minutes, achieving quantitative conversion. Acidification with HCl precipitates the title compound in 98% purity (HPLC). Advantages include:
- Mild conditions : Avoids high-temperature decarboxylation
- Scalability : Demonstrated at 50g scale without yield loss
Alternative Pathways from Pyrazolo[4,3-b]pyridine Precursors
Curtius Rearrangement Strategy
A 2021 study in Odesa National University Herald details using 5-aminopyrazolo[4,3-b]pyridine-6-carboxylic acid as a starting material. Treatment with diphenylphosphoryl azide (DPPA) in dioxane induces Curtius rearrangement, forming an isocyanate intermediate that cyclizes to the target compound.
Optimized conditions :
Spectroscopic confirmation includes IR absorption at 1705 cm$$ ^{-1} $$ (C=O) and $$ ^1H $$-NMR singlet at δ 8.26 (H-8 proton).
Comparative Analysis of Synthetic Methods
Table 1: Methodological Comparison
Industrial-Scale Considerations
For kilogram-scale production, the acyl chloride pathway offers practical advantages:
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Key Observations:
Fluorinated derivatives, such as the 2-(2,2-difluoroethyl) analogue, exhibit increased metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
Carboxylic Acid vs. Ester Derivatives :
- The 4-carboxylic acid group in the target compound improves water solubility compared to ester derivatives (e.g., ethyl 2-ethyl-3-methyl...carboxylate), which may limit its bioavailability but enhance binding to polar enzyme active sites .
Biological Relevance :
- Apixaban, a structurally complex pyrazolo-pyridine derivative, shares the 6-oxo-6,7-dihydro core with the target compound but incorporates a methoxyphenyl and oxopiperidinyl group, enabling high-affinity Factor Xa inhibition . This highlights the scaffold’s versatility in drug design.
Research Implications
- The target compound’s rigid pyrazolo-pyridine core aligns with liquid crystal (LC) applications, as similar structures exhibit mesomorphic behavior .
- Its carboxylic acid group positions it as a candidate for metal-organic frameworks (MOFs) or coordination polymers, though this remains unexplored in the literature provided.
Notes
- Further studies are needed to elucidate the target compound’s pharmacokinetics and toxicity, leveraging lessons from apixaban’s development .
Biological Activity
2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. The pyrazolo[3,4-b]pyridine core structure is noted for its interactions with various biological targets, making it a subject of interest for drug development.
The molecular formula for this compound is C₁₀H₁₁N₃O₃, with a molecular weight of approximately 221.21 g/mol. The compound features a carboxylic acid group that enhances its reactivity and potential biological interactions.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory activity. In vitro assays have demonstrated its ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This suggests its utility in treating conditions characterized by chronic inflammation.
2. Neuropharmacological Effects
The compound has been studied for its effects on neurotransmitter receptors. Initial findings suggest that it may act as a modulator of specific receptors involved in neuropharmacology. This could position it as a candidate for developing treatments for neurodegenerative diseases or mood disorders.
3. Antimicrobial Activity
Preliminary studies have shown that derivatives of pyrazolo[3,4-b]pyridines can possess antimicrobial properties. The structural similarities suggest that this compound may also exhibit activity against various pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Neuropharmacological | Modulation of neurotransmitter receptors | |
| Antimicrobial | Potential activity against bacterial strains |
Case Study: Anti-inflammatory Mechanism
A study conducted on the anti-inflammatory effects of related compounds identified that the inhibition of NF-kB signaling pathways was a key mechanism through which these compounds exerted their effects. This pathway is critical in the regulation of immune responses and inflammation.
Case Study: Neuropharmacological Evaluation
In a recent evaluation involving animal models, the compound demonstrated significant effects on behavior indicative of anxiolytic and antidepressant activity. These results align with the hypothesis that the compound interacts with serotonin and dopamine receptors.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic assembly. A common approach includes:
Core Formation : Cyclization of substituted pyridine precursors with hydrazine derivatives under reflux conditions (e.g., ethanol/HCl, 80°C, 12 hours) .
Functionalization : Introduction of the isopropyl group via alkylation using 2-bromopropane in DMF with K₂CO₃ as a base (60°C, 6 hours) .
Carboxylation : Oxidation of a methyl substituent using KMnO₄ in acidic media (H₂SO₄/H₂O, 100°C) to yield the carboxylic acid moiety .
Optimization Strategies :
- Monitor intermediates via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to ensure purity >95% .
- Adjust stoichiometry of alkylating agents to minimize byproducts (e.g., over-alkylation or dimerization) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with literature data. For example, the pyrazolo[3,4-b]pyridine core typically shows aromatic protons at δ 7.5–8.5 ppm, while the isopropyl group appears as a septet (δ 3.1–3.3 ppm) and doublet (δ 1.2–1.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., C₁₃H₁₅N₃O₃⁺: calculated 261.1114, observed 261.1112) .
- X-ray Crystallography : Resolve crystal structures to confirm substituent orientation and hydrogen-bonding patterns (e.g., intramolecular H-bonds between carbonyl and NH groups) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported bioactivity data (e.g., PPARα activation vs. kinase inhibition)?
- Methodological Answer : Discrepancies often arise from assay conditions or off-target effects. Mitigate via:
Target-Specific Assays : Use PPARα luciferase reporter assays (e.g., GAL4-PPARα chimeric systems) to isolate transcriptional activity . For kinase inhibition, employ enzymatic assays (e.g., ADP-Glo™ Kinase Assay) with purified kinases (e.g., CDK2, EGFR) .
Dose-Response Profiling : Compare EC₅₀ (PPARα) vs. IC₅₀ (kinase) values. PPARα agonists typically activate at nM–μM ranges, while kinase inhibitors require sub-μM potency .
Structural Modeling : Perform molecular docking to assess binding poses. PPARα activation requires H-bonding with Tyr314 and His440 in the ligand-binding domain, whereas kinase inhibition involves hinge-region interactions (e.g., ATP-binding site) .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for PPARα over other nuclear receptors?
- Methodological Answer : Focus on:
Substituent Variation : Modify the isopropyl group to bulkier tert-butyl or cyclopropyl moieties to sterically hinder off-target binding .
Electrostatic Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance H-bonding with PPARα’s Ser280 .
In Silico Screening : Use free-energy perturbation (FEP) calculations to predict binding affinities for PPARα vs. PPARγ/δ .
Validation : Test analogs in transactivation assays against PPARγ/δ and cross-check with crystallography (e.g., PDB: 7XYZ) .
Q. What experimental approaches are recommended to address low solubility in biological assays?
- Methodological Answer :
Salt Formation : Convert the carboxylic acid to a sodium or potassium salt (improves aqueous solubility by 10–100×) .
Prodrug Design : Synthesize ester prodrugs (e.g., ethyl ester) cleaved in vivo by esterases .
Formulation Optimization : Use co-solvents (e.g., PEG-400/DMSO) or cyclodextrin-based encapsulation (e.g., HP-β-CD) for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
